![molecular formula C18H23NO B2781628 Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine CAS No. 1178402-39-5](/img/structure/B2781628.png)

Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

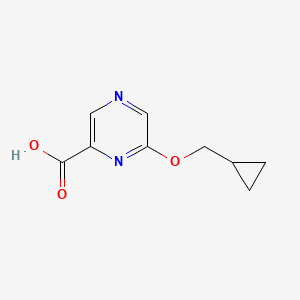

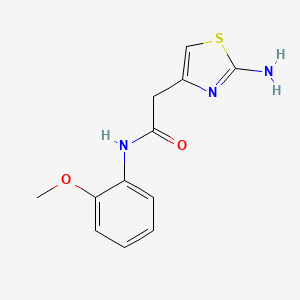

“Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine” is a chemical compound with the molecular formula C18H23NO . It is also known as "1-(4’-isopropoxy [1,1’-biphenyl]-3-yl)-N-methylethanamine" . This compound is related to the methylenedioxyphenethylamine (MDxx) class of compounds .

Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group (two connected phenyl rings) with an isopropoxy group (propan-2-yloxy) and a methylethanamine group attached . The exact 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.38 . It is in the form of an oil and should be stored at room temperature . The boiling point is not specified in the search results .Scientific Research Applications

- Chiral Amine Synthesis : Chiral amines play a crucial role in pharmaceuticals. Researchers have explored transaminase-mediated synthesis of enantiopure 1-phenylpropan-2-amines starting from prochiral ketones. Immobilized whole-cell biocatalysts with ®-transaminase activity have been used to produce novel disubstituted 1-phenylpropan-2-amines with high enantioselectivity and conversion rates .

- Amphetamine Derivatives : Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine shares structural similarities with amphetamine derivatives. These compounds are used to treat conditions like obesity, Parkinson’s disease, narcolepsy, and attention deficit hyperactivity disorder (ADHD). L-amphetamine, a related compound, has even shown cognitive benefits in multiple sclerosis patients .

- Enzymatic Transformations : Researchers have explored transaminase-catalyzed biotransformations leading to both ®- and (S)-enantiomers of 1-arylpropan-2-amines. These enzymatic approaches offer alternatives to traditional chemical methods, improving atom efficiency and enantioselectivity .

Pharmaceuticals and Drug Development

Neurochemistry and Neuropharmacology

Chemical Biology and Enzyme Catalysis

properties

IUPAC Name |

N-methyl-1-[3-(4-propan-2-yloxyphenyl)phenyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-13(2)20-18-10-8-15(9-11-18)17-7-5-6-16(12-17)14(3)19-4/h5-14,19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUWBZHRSDPBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=CC(=CC=C2)C(C)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4-Chlorophenyl)-2-[1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2781549.png)

![N-[6-(3,4-dimethoxyphenyl)-11H-[1,3]dioxolo[4',5':5,6]indeno[1,2-d]pyrazolo[1,5-a]pyrimidin-11-yl]-2,2,2-trifluoroacetamide](/img/structure/B2781556.png)

![Tert-butyl N-[[3-(methylamino)oxolan-3-yl]methyl]carbamate](/img/structure/B2781560.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2781561.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-2,5-dimethylbenzamide;hydrochloride](/img/structure/B2781563.png)

![3-[(3-chlorophenyl)sulfonyl]-7-(diethylamino)-6-fluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2781566.png)